Sterebin A (CAS 107647-14-3) is a naturally occurring bisnorditerpenoid (specifically a 14,15-dinor-11-labden-13-one derivative) predominantly isolated from the leaves of Stevia rebaudiana [1]. Unlike the highly polar, sweet-tasting steviol glycosides (such as Stevioside and Rebaudioside A), Sterebin A is a low-polarity, non-sweet diterpenoid [2]. In industrial and research procurement, its primary value lies in its role as an analytical reference standard for the chromatographic profiling and quality control of commercial Stevia extracts, where it is used to quantify lipophilic impurities [1]. Additionally, its specific 6a,7b,8a-trihydroxy substitution pattern makes it a crucial baseline scaffold in medicinal chemistry for synthesizing targeted labdane esters and evaluating the structure-activity relationships of cytotoxic terpenoids [3].
Substituting Sterebin A with crude Stevia extracts or major steviol glycosides compromises analytical precision and synthetic viability [1]. In quality control workflows, sweet glycosides like Rebaudioside A possess vastly different molecular weights and polarities, rendering them incapable of calibrating the low-polarity retention windows required to quantify non-sweet bisnorditerpenoid impurities [2]. Furthermore, substituting Sterebin A with closely related analogs like Sterebin B or C is synthetically restrictive; those analogs are pre-acetylated at specific hydroxyl positions, which blocks targeted 6α-O-esterification [3]. Procuring the exact unacetylated Sterebin A core is therefore mandatory for both accurate chromatographic baseline resolution and unimpeded downstream derivatization.
In the quality control of Stevia rebaudiana extracts, quantifying non-sweet impurities is a critical regulatory and commercial metric. Sterebin A acts as a primary reference standard for low-polarity bisnorditerpenoids, eluting distinctly from highly polar sweet steviol glycosides in reversed-phase HPLC and LC-MS[1]. Its specific unacetylated trihydroxy structure provides a precise retention time baseline, ensuring accurate quantification of the lipophilic fraction that crude extracts or highly glycosylated standards (like Stevioside) cannot calibrate[2].
| Evidence Dimension | Chromatographic polarity and retention baseline |
| Target Compound Data | Sterebin A (unacetylated bisnorditerpenoid, low polarity marker) |
| Comparator Or Baseline | Stevioside / Rebaudioside A (highly polar glycosylated diterpenes) |
| Quantified Difference | Provides baseline resolution for the non-sweet, lipophilic fraction, which glycosides cannot calibrate. |
| Conditions | Reversed-phase HPLC/LC-MS profiling of Stevia extracts |
Procuring high-purity Sterebin A is essential for accurately quantifying non-sweet impurities and certifying the purity of commercial steviol glycoside products.
Sterebin A serves as a critical structural scaffold for generating bioactive esters. Research demonstrates that substituting the 6α-hydroxyl group of the Sterebin A core with isovaleryl or angeloyl groups yields potent protein farnesyl transferase inhibitors [1]. While the unmodified Sterebin A provides the essential labdane baseline, its 6α-O-derivatives achieve IC50 values between 5.0 and 8.5 μM, proving the compound's utility as a highly specific precursor for targeted esterification compared to pre-acetylated analogs like Sterebin B or C[1].
| Evidence Dimension | Farnesyl transferase inhibitory activity of derivatives |
| Target Compound Data | Sterebin A core (enables targeted 6α-O-esterification) |
| Comparator Or Baseline | Sterebin B/C (pre-acetylated, restricting targeted 6α-modification) |
| Quantified Difference | Derivatives achieve IC50 of 5.0–8.5 μM; unmodified core provides the necessary synthetic starting point. |
| Conditions | Protein farnesyl transferase inhibition assay |
Buyers synthesizing targeted labdane esters require the specific unacetylated trihydroxy profile of Sterebin A to enable precise 6α-O-modifications.
In the evaluation of modified cytotoxic terpenoids, Sterebin A is utilized as a fundamental monomeric labdane baseline [1]. While complex synthetic or isolated spiro-hexacyclic ent-kaurane dimers exhibit extreme potency (e.g., IC50 = 0.02 μM against MIA PaCa-2 cells), Sterebin A provides the necessary low-toxicity comparative baseline to quantify the exact pharmacological gain achieved through dimerization or structural rigidification [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
| Target Compound Data | Sterebin A (baseline monomeric labdane, lower toxicity baseline) |
| Comparator Or Baseline | Modified ent-kaurane dimers (e.g., Compound 4, IC50 = 0.02 μM) |
| Quantified Difference | Establishes a baseline to measure the >1000-fold efficacy gain from complex terpenoid dimerization. |
| Conditions | MIA PaCa-2 pancreatic cancer cell line assay |
Using Sterebin A as a structural baseline control is mandatory for accurately measuring the efficacy gains of novel synthetic terpenoid dimers.
Sterebin A is primarily procured as an analytical reference standard in HPLC and LC-MS workflows to quantify non-sweet, low-polarity bisnorditerpenoid impurities in Stevia rebaudiana extracts, ensuring compliance with stringent purity specifications [1].
Due to its unacetylated 6α-hydroxyl group, Sterebin A is an ideal starting scaffold for targeted esterification (e.g., synthesizing isovaleryl or angeloyl derivatives) in the development of novel protein farnesyl transferase inhibitors [2].
In medicinal chemistry, Sterebin A is utilized as a monomeric labdane baseline to evaluate the pharmacological impact of complex terpenoid dimerization and rigidification against pancreatic and hepatic cancer cell lines [3].